Pivaloylcarnitine is a derivative of carnitine, which plays a crucial role in the transport of fatty acids into mitochondria for energy production. This compound is synthesized through the esterification of carnitine with pivalic acid, a branched-chain carboxylic acid. Pivaloylcarnitine is significant in metabolic studies, particularly concerning the metabolism and excretion of pivalate, a byproduct associated with certain prodrugs .
Pivaloylcarnitine can be sourced from both natural and synthetic pathways. It is classified as an acylcarnitine, which refers to a group of compounds formed by the esterification of carnitine with various acyl groups. Its classification is essential for understanding its biochemical roles and potential applications in metabolism and pharmacology .
The synthesis of pivaloylcarnitine primarily involves the esterification reaction between carnitine and pivalic acid. This reaction typically employs a coupling agent such as dicyclohexylcarbodiimide to activate the carboxyl group of pivalic acid, facilitating its reaction with the hydroxyl group of carnitine. The general reaction can be summarized as follows:
The process can be scaled for industrial production, ensuring high purity through optimized reaction conditions and purification techniques like crystallization or chromatography .
Pivaloylcarnitine has a specific molecular structure characterized by its acyl group derived from pivalic acid attached to the carnitine backbone. The molecular formula is , and its structural representation includes a quaternary ammonium group, which is crucial for its biological activity.
This structure facilitates its role in fatty acid transport across mitochondrial membranes .
Pivaloylcarnitine participates in various chemical reactions:
Common reagents used include hydrochloric acid for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction .
Pivaloylcarnitine's mechanism of action primarily involves its role in carnitine metabolism. After synthesis, it is transported out of tissues via the human kidney carnitine transporter, OCTN2. This transport mechanism is competitively inhibited by L-carnitine, indicating that pivaloylcarnitine may influence carnitine levels in tissues. Ultimately, it aids in the elimination of pivalate from the body through urinary excretion .
Relevant data indicate that pivaloylcarnitine's properties make it suitable for various biochemical applications, particularly in studies involving fatty acid metabolism .
Pivaloylcarnitine has several significant applications in scientific research:
Pivaloylcarnitine (systematic name: 3-(2,2-dimethylpropanoyloxy)-4-(trimethylazaniumyl)butanoate) is a short-chain acylcarnitine ester formed through the covalent bonding of pivalic acid (2,2-dimethylpropanoic acid) to L-carnitine. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.32 g/mol [3] [8]. The compound features three key structural elements: (1) a pivaloyl group (tert-butyl carbonyl moiety), (2) a carnitine backbone with a central hydroxyl group esterified to the pivaloyl carboxyl group, and (3) a quaternary ammonium group that confers cationic character at physiological pH [3] [4].
The molecule exhibits stereochemical specificity, with biologically relevant activity residing exclusively in the L-enantiomer (specifically the (2R)-configuration). This stereospecificity is critical for recognition by carnitine acyltransferases and transport proteins [4] [9]. The absence of chiral centers in the pivaloyl moiety eliminates concerns about diastereomerism, making pivaloylcarnitine a single stereoisomeric entity rather than a racemate [8]. Nuclear Magnetic Resonance (NMR) studies confirm the (R)-configuration at the C2 position of the carnitine moiety, with characteristic chemical shifts observed for the β-methine proton adjacent to the ester bond (δ 5.0-5.2 ppm in ¹H NMR) [3] [6].
Table 1: Structural Identifiers of Pivaloylcarnitine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 98299-38-8 |
IUPAC Name | 3-(2,2-dimethylpropanoyloxy)-4-(trimethylazaniumyl)butanoate |
Molecular Formula | C₁₂H₂₃NO₄ |
Canonical SMILES | CC(C)(C)C(=O)OC(CC(=O)[O-])CN+(C)C |
InChI Key | YICAQFPUDACYGQ-UHFFFAOYSA-N |
Chiral Centers | 1 (C2 of carnitine backbone) |
Pivaloylcarnitine exists as a zwitterionic solid at room temperature, typically appearing as a white crystalline powder [8]. Its solubility profile reveals high hydrophilicity due to the charged quaternary ammonium and carboxylate groups, with moderate solubility in water (>50 mg/mL) and lower solubility in organic solvents like acetonitrile or chloroform [4] [8]. This amphiphilic character facilitates its biological function in membrane transport while allowing aqueous solubility for renal excretion [9].
The compound demonstrates pH-dependent stability. Under physiological conditions (pH 7.4), it is relatively stable, but undergoes hydrolysis in strongly acidic (pH <2) or alkaline (pH >10) environments, cleaving into pivalic acid and free carnitine [8]. The electron-donating tert-butyl group of the pivaloyl moiety creates steric hindrance that stabilizes the ester bond against nucleophilic attack compared to linear-chain acylcarnitines [3]. Thermal analysis shows decomposition above 200°C without distinct melting, consistent with zwitterionic compounds [4].
Oxidative stability studies indicate susceptibility to strong oxidizing agents like potassium permanganate, which can degrade the molecule to N-oxide derivatives and fragmented carboxylates [8]. In biological matrices, its stability is sufficient for analytical detection but requires immediate freezing or acidification of samples to prevent enzymatic hydrolysis by serum esterases [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR remains the gold standard for structural confirmation of pivaloylcarnitine. Key spectral features include:
¹³C NMR complements proton data with carbonyl signals at δ 176.5 ppm (ester) and δ 178.2 ppm (carboxylate), alongside the quaternary carbon of the tert-butyl group at δ 39.2 ppm [6]. Despite its structural elucidation power, NMR has limited sensitivity (LOD ≈10 μg) and requires relatively pure samples, making it less suitable for complex biological matrices without prior purification [6] [10]. Deuterated solvents (particularly D₂O for aqueous samples) are essential to avoid solvent interference, though the high cost of deuterated acetonitrile often necessitates mixed-solvent systems in LC-NMR applications [6].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):LC-MS/MS has become the primary analytical platform for detecting pivaloylcarnitine in biological samples due to superior sensitivity (LOD <1 ng/mL) and selectivity [3] [5]. Key analytical parameters include:
Table 2: Analytical Signatures of Pivaloylcarnitine
Technique | Key Parameters | Characteristic Features |
---|---|---|
¹H NMR | 400-600 MHz, D₂O/CD₃CN | δ 1.22 (s, 9H), 3.22 (s, 9H), 5.08 (m, 1H) |
LC-ESI-MS | Positive mode; C18 column | [M]⁺ m/z 246.2; [M+H]⁺ m/z 247.2 |
MS/MS (CID) | Collision energy 15-25 eV | Fragments: m/z 187.1, 144.1, 85.1 |
Integrated LC-MS-NMR Approaches:Hyphenated LC-MS-NMR systems provide comprehensive characterization by combining chromatographic separation, mass detection, and structural verification. For pivaloylcarnitine analysis:
However, sensitivity mismatches persist—NMR typically requires micrograms of analyte while MS detects nanograms. Cryoprobes and microcoil NMR probes (active volume ≈1.5 μL) improve sensitivity 2-4 fold but remain less sensitive than MS [6] [10]. This makes LC-MS preferable for quantification in biological samples (e.g., detecting pivalate-induced carnitine deficiency), with NMR reserved for structural confirmation of purified samples [5] [6].
Biological Detection Context:In pivalate-treated pigs, targeted LC-MS/MS quantified pivaloylcarnitine alongside depleted free carnitine (40-60% reduction) and acetylcarnitine in plasma, liver, and skeletal muscle [5]. The technique's selectivity distinguishes pivaloylcarnitine from isobaric acylcarnitines like valproylcarnitine (C₁₅H₂₉NO₄, m/z 286.2) which co-elute in simpler analytical systems [7]. This specificity is crucial for understanding carnitine depletion mechanisms in patients receiving pivaloyl-conjugated antibiotics [2] [9].
ConclusionPivaloylcarnitine exemplifies how detailed chemical characterization informs understanding of biological interactions. Its defined structure—with stereospecific carnitine esterification to a sterically hindered carboxylic acid—enables specific detection via complementary analytical platforms. NMR provides definitive structural assignment, while LC-MS/MS offers the sensitivity required for metabolic studies of carnitine homeostasis. Together, these techniques illuminate pivaloylcarnitine's role as both a biomarker of carnitine depletion and a molecular entity with distinct physicochemical behaviors governing its biological fate.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0